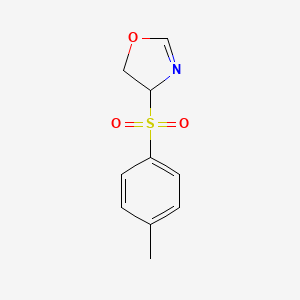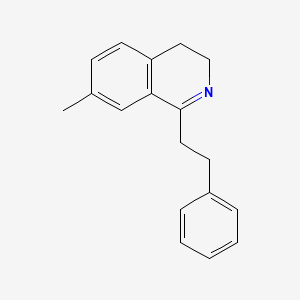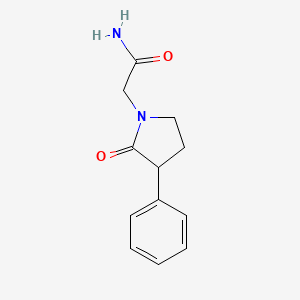
2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide is a compound that belongs to the class of pyrrolidone derivatives. It is known for its potential biological activities, including psychotropic and cerebroprotective effects. This compound has garnered interest in medicinal chemistry due to its structural features and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide can be achieved through various methods. One common approach involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. Another method includes the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. This method is advantageous due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidin-1-yl derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on the central nervous system and potential neuroprotective properties.
Medicine: Explored for its potential use in treating cerebrovascular disorders and cognitive impairments.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, including the cholinergic and glutamatergic pathways. This modulation can lead to enhanced cognitive function and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piracetam: Another pyrrolidone derivative known for its nootropic effects.
Phenylpiracetam: A phenylated analog of piracetam with enhanced psychostimulant properties.
Oxiracetam: A derivative with similar cognitive-enhancing effects.
Uniqueness
2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide is unique due to its specific structural features, which contribute to its distinct pharmacological profile. Its phenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects .
Propriétés
Numéro CAS |
88981-88-8 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-(2-oxo-3-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)8-14-7-6-10(12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) |
Clé InChI |
DROLHVURZBCOJB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1C2=CC=CC=C2)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)


![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)
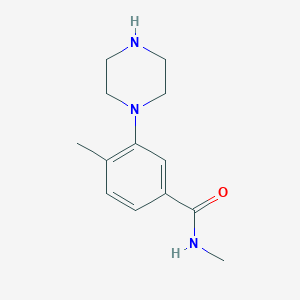
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)


![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14118921.png)
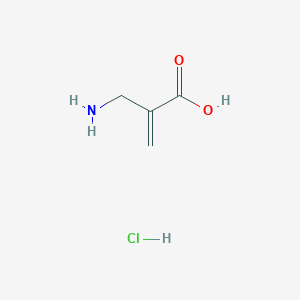
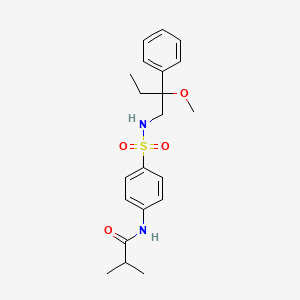
![Dibenz[b,j]oxacycloundecin-5(8H)-one, 9,10-dihydro-12-hydroxy-7-Methyl-, (6E)-](/img/structure/B14118935.png)
